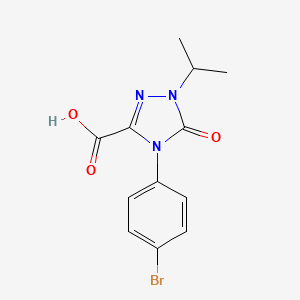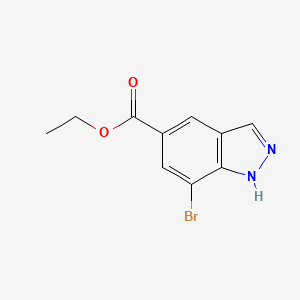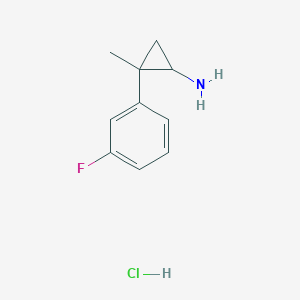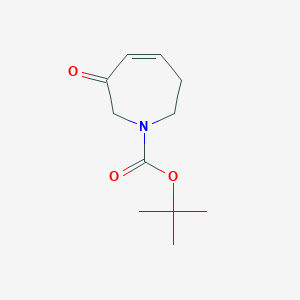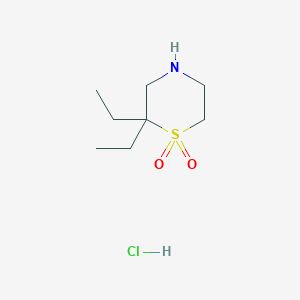
2,2-Diethyl-1lambda6-thiomorpholine-1,1-dione hydrochloride
概要
説明
2,2-Diethyl-1lambda6-thiomorpholine-1,1-dione hydrochloride: is a chemical compound with the molecular formula C8H18ClNO2S and a molecular weight of 227.76 g/mol . It is a thiomorpholine derivative, characterized by the presence of a sulfur atom in its morpholine ring, which is further substituted with two ethyl groups at the 2-position and a hydrochloride salt.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Diethyl-1lambda6-thiomorpholine-1,1-dione hydrochloride typically involves the reaction of thiomorpholine with ethylating agents under controlled conditions. The reaction is carried out in the presence of a base to facilitate the substitution of hydrogen atoms with ethyl groups. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions: 2,2-Diethyl-1lambda6-thiomorpholine-1,1-dione hydrochloride undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiomorpholine derivatives with lower oxidation states.
Substitution: The ethyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Alkyl halides and aryl halides are used as reagents in substitution reactions, often in the presence of a base.
Major Products Formed:
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of thiomorpholine derivatives.
Substitution: Formation of various alkyl or aryl-substituted thiomorpholine derivatives.
科学的研究の応用
2,2-Diethyl-1lambda6-thiomorpholine-1,1-dione hydrochloride has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various thiomorpholine derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
作用機序
The mechanism of action of 2,2-Diethyl-1lambda6-thiomorpholine-1,1-dione hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfur atom can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. Additionally, the ethyl groups and the hydrochloride salt contribute to the compound’s solubility and bioavailability, enhancing its effectiveness in biological systems .
類似化合物との比較
- 2,2-Dimethyl-1lambda6-thiomorpholine-1,1-dione hydrochloride
- (2S)-2-Methyl-1lambda6-thiomorpholine-1,1-dione hydrochloride
- 2,2-Diethyl-1lambda6-thiomorpholine-1,1-dioxide hydrochloride
Comparison: 2,2-Diethyl-1lambda6-thiomorpholine-1,1-dione hydrochloride is unique due to the presence of two ethyl groups at the 2-position, which imparts distinct chemical and biological properties compared to its analogs. The ethyl groups enhance the compound’s lipophilicity, potentially improving its membrane permeability and bioavailability. Additionally, the hydrochloride salt form increases its solubility in aqueous solutions, making it more suitable for biological applications .
特性
IUPAC Name |
2,2-diethyl-1,4-thiazinane 1,1-dioxide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2S.ClH/c1-3-8(4-2)7-9-5-6-12(8,10)11;/h9H,3-7H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLTGOUPPXZWOHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CNCCS1(=O)=O)CC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803583-01-8 | |
| Record name | Thiomorpholine, 2,2-diethyl-, 1,1-dioxide, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803583-01-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(4-Tert-butylphenyl)methyl]propanedioic acid](/img/structure/B1448345.png)


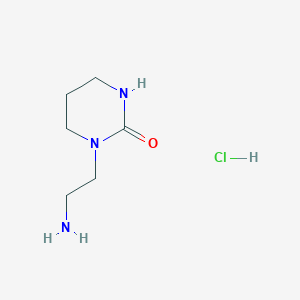
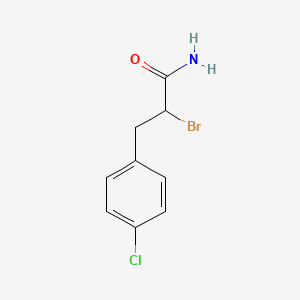

![2-Chloro-7-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B1448358.png)
![{[(2-Methylphenyl)methyl]sulfanyl}methanimidamide hydrobromide](/img/structure/B1448360.png)
![5-Bromo-imidazo[1,5-a]pyridine trifluoroacetate](/img/structure/B1448361.png)

